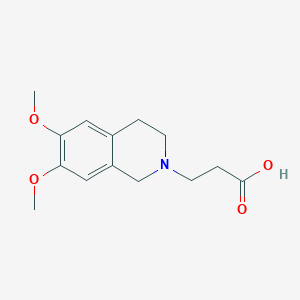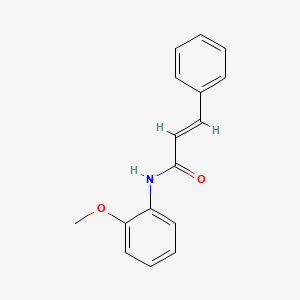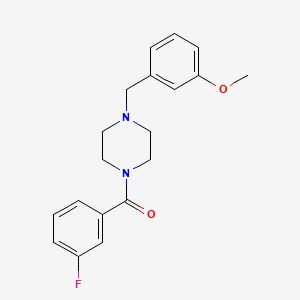![molecular formula C18H18N2O3 B5630327 phenyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5630327.png)
phenyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of phenyl carbamate derivatives often involves multi-step reactions, including acylation, nucleophilic substitution, and optimization of conditions to yield the desired compound. One approach detailed the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, optimized for efficient production (Gan et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of phenyl carbamates, including variations with pyridinyl groups, have been explored to understand their conformational and structural relationships. Research on methoxyphenyl-N-pyridinylcarbamates, for example, has provided insights into their crystal structures and conformational analysis, highlighting the role of N-H···N hydrogen bonds in structuring (Mocilac & Gallagher, 2012).
Chemical Reactions and Properties
Phenyl carbamates undergo various chemical reactions, including ring transformations that demonstrate the effects of substitution on the benzene ring, influencing the equilibrium between different tautomers. Studies on 2-furylcarbamates transforming to 5-hydroxy-3-pyrrolin-2-ones under certain conditions have shed light on such dynamic chemical behaviors (Yakushijin et al., 1981).
Physical Properties Analysis
The physical properties of phenyl carbamates, such as crystallography and polymorphism, are crucial for understanding their stability and behavior in different environments. The discovery of unknown polymorphs of phenyl carbamate and their characterization through techniques like PXRD and DSC has provided valuable insights into their phase transformations and physical characteristics (Wishkerman & Bernstein, 2008).
Chemical Properties Analysis
Investigations into the chemical properties of phenyl carbamates focus on their reactivity, bonding interactions, and the impact of structural variations on these aspects. The role of hydrogen bonding in determining the molecular structure and stability, as seen in compounds like tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate, highlights the intricate balance of forces shaping the behavior of these molecules (Koch et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-12-6-7-13-20)15-10-4-5-11-16(15)19-18(22)23-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPGRJMHFDMFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5630245.png)


![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)


![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)

![[(3R*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5630295.png)
![N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630308.png)
![2-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5630315.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(6-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630322.png)

![methyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5630336.png)